An In-depth Technical Guide to Ethyl 3-(trimethylsilyl)propiolate (CAS 16205-84-8): Synthesis, Cycloaddition Chemistry, and Strategic Applications
An In-depth Technical Guide to Ethyl 3-(trimethylsilyl)propiolate (CAS 16205-84-8): Synthesis, Cycloaddition Chemistry, and Strategic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-(trimethylsilyl)propiolate is a versatile bifunctional reagent that has garnered significant attention in organic synthesis. Its unique structure, featuring an electron-deficient alkyne and a labile trimethylsilyl group, makes it a valuable precursor for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and key applications, with a particular focus on its utility in [4+2] and [3+2] cycloaddition reactions. Detailed experimental protocols, mechanistic insights, and strategic considerations for its use in the synthesis of heterocyclic scaffolds relevant to drug discovery are presented.
Introduction: The Strategic Advantage of a Silylated Propiolate
Ethyl 3-(trimethylsilyl)propiolate, with the chemical formula C₈H₁₄O₂Si, is a clear, colorless liquid that serves as a cornerstone building block in modern synthetic chemistry.[1] The strategic placement of the trimethylsilyl (TMS) group on the acetylene terminus offers several distinct advantages over its non-silylated counterpart, ethyl propiolate. The TMS group enhances the thermal stability of the molecule and, more importantly, provides regiochemical control in various transformations.[2] Furthermore, the silicon-carbon bond can be selectively cleaved under mild conditions, unveiling a terminal alkyne or a vinylsilane moiety for further functionalization. This dual reactivity profile makes it an invaluable tool for the synthesis of substituted furans, pyrazoles, isoxazoles, and other heterocyclic systems, many of which form the core of medicinally important compounds.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of a reagent is paramount for its effective use in the laboratory.
| Property | Value | Reference(s) |
| CAS Number | 16205-84-8 | |
| Molecular Formula | C₈H₁₄O₂Si | |
| Molecular Weight | 170.28 g/mol | |
| Boiling Point | 92-96 °C at 28 mmHg | |
| Density | 0.897 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.441 | |
| Solubility | Sparingly soluble in water. | [1] |
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ 4.22 (q, J = 7.1 Hz, 2H), 1.31 (t, J = 7.2 Hz, 3H), 0.24 (s, 9H).[3]
-
¹³C NMR (100 MHz, CDCl₃): δ 153.0, 94.7, 93.6, 62.0, 14.0, -0.88.[3]
-
Infrared (IR) (ATR): ν 2183, 1713 cm⁻¹.[3] The peak at 2183 cm⁻¹ corresponds to the C≡C triple bond stretching, and the peak at 1713 cm⁻¹ is indicative of the C=O stretch of the ester.
Synthesis of Ethyl 3-(trimethylsilyl)propiolate: A Robust Laboratory Protocol
The preparation of Ethyl 3-(trimethylsilyl)propiolate can be efficiently achieved through a one-step procedure from readily available starting materials.[4] The following protocol is adapted from a patented method, emphasizing practical laboratory execution.
Reaction Scheme:
Caption: Synthesis of Ethyl 3-(trimethylsilyl)propiolate.
Experimental Protocol:
-
Apparatus Setup: A three-necked round-bottom flask is fitted with a mechanical stirrer, a reflux condenser with a drying tube, a dropping funnel, and a thermometer. The apparatus should be thoroughly dried in an oven and assembled while warm under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: To the flask, add dry benzene (e.g., 2 L for a 4.5 mol scale reaction) and ethyl propiolate (1.0 equivalent). Subsequently, add chlorotrimethylsilane (1.0 equivalent) in one portion.
-
Reaction Initiation: Heat the reaction mixture to approximately 40 °C.
-
Base Addition: Dissolve triethylamine (1.0 equivalent) in a minimal amount of dry benzene and add it dropwise to the reaction mixture via the dropping funnel. The addition should be controlled to maintain the reaction temperature at around 60 °C due to the exothermic nature of the reaction.
-
Reaction Completion and Work-up: After the complete addition of triethylamine, continue stirring the mixture at 60 °C for an additional 30 minutes. Cool the flask in a water bath and quench the reaction by the slow addition of water.
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer with benzene. Combine the organic layers and concentrate them under reduced pressure. The crude product is then purified by vacuum distillation to yield Ethyl 3-(trimethylsilyl)propiolate as a colorless liquid.[4]
Causality and Mechanistic Insight: This reaction proceeds via the deprotonation of the terminal alkyne of ethyl propiolate by triethylamine, generating a reactive acetylide. This acetylide then acts as a nucleophile, attacking the silicon atom of chlorotrimethylsilane in an Sₙ2-type reaction to form the desired product and triethylammonium chloride as a byproduct. The use of dry benzene is crucial to prevent the hydrolysis of chlorotrimethylsilane and the protonation of the acetylide intermediate.
Synthetic Applications: A Gateway to Heterocyclic Complexity
The synthetic utility of Ethyl 3-(trimethylsilyl)propiolate is most prominently demonstrated in cycloaddition reactions, where it can act as a potent dienophile or dipolarophile.
[4+2] Cycloaddition: The Diels-Alder Reaction
In the Diels-Alder reaction, Ethyl 3-(trimethylsilyl)propiolate serves as an excellent dienophile due to the electron-withdrawing nature of the ester group, which lowers the energy of the LUMO of the alkyne.[5] This facilitates the reaction with electron-rich dienes, such as cyclopentadiene, to form bicyclic adducts.
Workflow for a Typical Diels-Alder Reaction:
Caption: General workflow for the Diels-Alder reaction.
Representative Experimental Protocol: Reaction with Cyclopentadiene
-
Reagent Preparation: In a round-bottom flask, dissolve Ethyl 3-(trimethylsilyl)propiolate (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or toluene).
-
Diene Addition: Add freshly cracked cyclopentadiene (1.2-1.5 equivalents) to the solution at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 40-50 °C to increase the reaction rate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the resulting crude adduct by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
The Role of the Trimethylsilyl Group and Subsequent Transformations:
The TMS group in the Diels-Alder adduct serves as a versatile handle for further synthetic manipulations.
-
Protodesilylation: The C-Si bond can be cleaved under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to yield the corresponding desilylated bicyclic olefin.[6] This reaction proceeds with retention of configuration.
-
Halodesilylation: The vinylsilane can be converted to a vinyl halide by treatment with electrophilic halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).[7] This opens up avenues for subsequent cross-coupling reactions.
[3+2] Cycloaddition: Accessing Five-Membered Heterocycles
Ethyl 3-(trimethylsilyl)propiolate is a highly effective dipolarophile in 1,3-dipolar cycloaddition reactions, providing access to a wide array of five-membered heterocyclic compounds.[1][8]
Reaction with Azides: Synthesis of Triazoles
The reaction with organic azides is a prominent example, leading to the formation of highly substituted 1,2,3-triazoles. The TMS group plays a crucial role in directing the regioselectivity of the cycloaddition.[2]
Detailed Experimental Protocol: Reaction with Benzyl Azide
-
Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve Ethyl 3-(trimethylsilyl)propiolate (1.0 equivalent) and benzyl azide (1.0-1.1 equivalents) in a high-boiling solvent such as toluene or xylene.
-
Thermal Conditions: Heat the reaction mixture to 80-110 °C. The reaction progress can be monitored by TLC or ¹H NMR spectroscopy.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the silylated triazole.
Mechanistic Rationale for Regioselectivity:
The cycloaddition of azides to terminal alkynes can theoretically yield two regioisomers. However, with silylated alkynes, the reaction often proceeds with high regioselectivity. This is attributed to both steric and electronic factors, where the bulky TMS group disfavors the formation of the sterically hindered isomer.
Desilylation of the Triazole Adduct:
The TMS group on the triazole ring can be removed using fluoride sources such as tetrabutylammonium fluoride (TBAF) or by treatment with a strong acid.[2] This provides access to N-H triazoles, which are important pharmacophores.
Safety and Handling
Ethyl 3-(trimethylsilyl)propiolate is a combustible liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It is incompatible with strong oxidizing agents. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. In case of contact with skin or eyes, rinse immediately with plenty of water.
Conclusion
Ethyl 3-(trimethylsilyl)propiolate is a powerful and versatile reagent in the arsenal of synthetic organic chemists. Its unique combination of an activated alkyne and a strategically placed, removable silyl group allows for the regio- and stereocontrolled synthesis of a diverse range of cyclic and heterocyclic compounds. The protocols and mechanistic discussions presented in this guide are intended to provide researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this valuable building block in their synthetic endeavors. The continued exploration of the reactivity of Ethyl 3-(trimethylsilyl)propiolate is poised to unlock new and efficient pathways to novel molecular entities with potential therapeutic applications.
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